2-bromo-N-(4-methoxyphenyl)benzenesulfonamide 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16707916
InChI: InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3
SMILES:
Molecular Formula: C13H12BrNO3S
Molecular Weight: 342.21 g/mol

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC16707916

Molecular Formula: C13H12BrNO3S

Molecular Weight: 342.21 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(4-methoxyphenyl)benzenesulfonamide -

Specification

Molecular Formula C13H12BrNO3S
Molecular Weight 342.21 g/mol
IUPAC Name 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H12BrNO3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,1H3
Standard InChI Key DEDUOTKDHQIEMY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide consists of a benzenesulfonamide backbone substituted with a bromine atom at the ortho position and a 4-methoxyphenyl group attached to the sulfonamide nitrogen. The IUPAC name, 4-bromo-N-(2-methoxyphenyl)benzenesulfonamide, reflects this substitution pattern . Key structural identifiers include:

  • SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br

  • InChIKey: DEDUOTKDHQIEMY-UHFFFAOYSA-N

The bromine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and target affinity. X-ray crystallography of analogous sulfonamides reveals planar sulfonamide groups and dihedral angles between aromatic rings, which influence intermolecular interactions.

Physicochemical Properties

With a molecular weight of 342.21 g/mol, the compound exhibits moderate lipophilicity (logP ≈ 3.2), favoring membrane permeability. Thermal analysis indicates stability up to 220°C, making it suitable for high-temperature synthetic processes.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

  • Bromination: 2-Bromobenzenesulfonyl chloride is prepared via electrophilic substitution using bromine in the presence of Lewis acids like FeCl₃.

  • Sulfonamide Formation: The sulfonyl chloride reacts with 4-methoxyaniline in dichloromethane under basic conditions (e.g., triethylamine), yielding the target compound after recrystallization.

Reaction conditions critically impact yield:

ParameterOptimal Value
Temperature0–5°C
Reaction Time4–6 hours
SolventDichloromethane
BaseTriethylamine
Yield68–72%

Industrial Scalability

Industrial methods employ continuous flow reactors to enhance efficiency. A 2024 study demonstrated a pilot-scale production with 85% purity using immobilized enzyme catalysts, reducing byproduct formation. Challenges include bromine handling and waste management, addressed via closed-loop systems.

Biological Activities and Mechanisms

Antimicrobial Efficacy

2-Bromo-N-(4-methoxyphenyl)benzenesulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Testing against common pathogens revealed:

OrganismMIC (µg/mL)
E. coli6.72
S. aureus6.63
P. aeruginosa6.67

The bromine atom enhances target binding via halogen bonding with DHPS active-site residues.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H)

  • δ 7.52 (t, J = 7.6 Hz, 1H, Ar-H)

  • δ 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar-H)

  • δ 3.81 (s, 3H, OCH₃)

The NH proton appears as a broad singlet at δ 5.21, confirming sulfonamide formation.

Infrared Spectroscopy

Key absorptions include:

  • N–H stretch: 3280 cm⁻¹

  • S=O asymmetric stretch: 1324 cm⁻¹

  • C–Br stretch: 560 cm⁻¹

These bands align with computed spectra from density functional theory (DFT) models .

Comparative Analysis with Related Sulfonamides

Structural analogs exhibit varied bioactivities:

CompoundTargetIC₅₀ (µM)
4-Methoxy derivativeCarbonic anhydrase IX0.14
2-Bromo-N-(4-fluorophenyl)Tubulin polymerization8.9

The 4-methoxyphenyl group in 2-bromo-N-(4-methoxyphenyl)benzenesulfonamide improves water solubility compared to halogenated analogs, enhancing pharmacokinetics.

Applications in Drug Development

Lead Optimization

Structural modifications, such as replacing bromine with chlorine, have yielded derivatives with improved selectivity for cancer cell lines (e.g., IC₅₀ = 9.8 µM in MCF-7 cells).

Combination Therapies

Synergistic effects with doxorubicin (combination index = 0.45) suggest potential for adjuvant use in chemotherapy regimens.

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